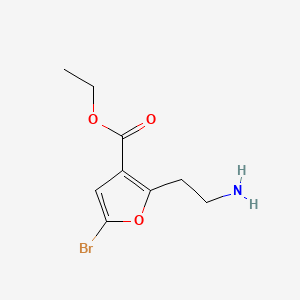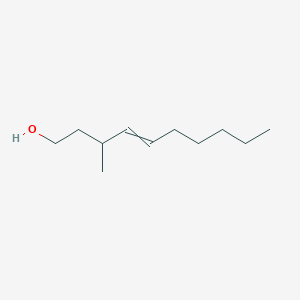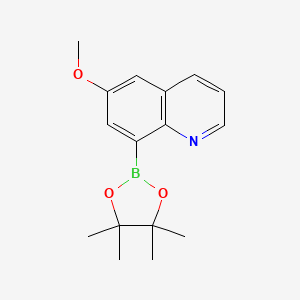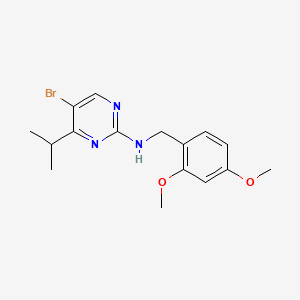
5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine is a complex organic compound that features a bromine atom, a dimethoxybenzyl group, and an isopropyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. The bromination of the pyrimidine ring can be achieved using N-bromosuccinimide (NBS) under radical conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine involves its interaction with specific molecular targets. The bromine atom and the dimethoxybenzyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(5-bromo-2,4-dimethoxybenzyl)aniline
- 5-Bromo-N-(2,4-dimethoxybenzyl)-2-thiophenesulfonamide
Uniqueness
5-Bromo-N-(2,4-dimethoxybenzyl)-4-isopropylpyrimidin-2-amine is unique due to the specific combination of functional groups attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H20BrN3O2 |
|---|---|
Molecular Weight |
366.25 g/mol |
IUPAC Name |
5-bromo-N-[(2,4-dimethoxyphenyl)methyl]-4-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C16H20BrN3O2/c1-10(2)15-13(17)9-19-16(20-15)18-8-11-5-6-12(21-3)7-14(11)22-4/h5-7,9-10H,8H2,1-4H3,(H,18,19,20) |
InChI Key |
MMZKRQKJXPOJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC=C1Br)NCC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


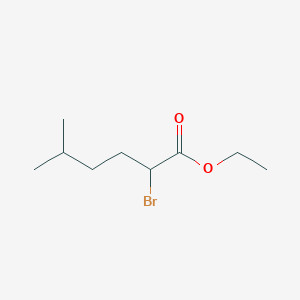
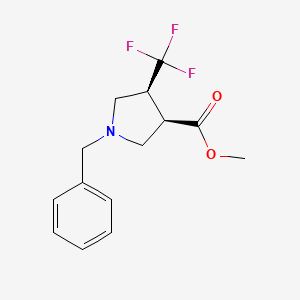

![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13674548.png)
![6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13674557.png)
![7-Bromo-2-chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13674572.png)
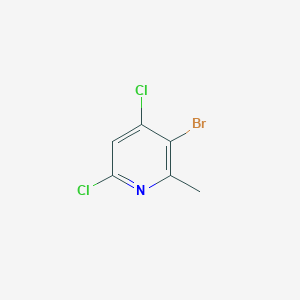
![4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13674588.png)
